2-Hydroxydibenzothiophene
Overview
Description
2-Hydroxydibenzothiophene, also known as this compound, is a useful research compound. Its molecular formula is C12H8OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photostability in Anticancer Drug Research
- 2-Hydroxymethyl-4,8-dibenzo[1,2-B:5,4-b']dithiophene-4,8-dione, a potential anticancer drug, has been studied for its photostability. It's sensitive to fluorescent lighting, and its degradation in various solvents and conditions was analyzed (Silchenko, Schöneich, Carlson, & Stella, 2003).
Impact on Microbial Desulfurization
- Research on Microbacterium sp. strain ZD-M2 demonstrated the effect of 2-Hydroxybiphenyl on the desulfurization of dibenzothiophene (DBT). The presence of 2-Hydroxybiphenyl inhibits desulfurization activity and affects cell growth (Chen, Zhang, Cai, Zhang, & Li, 2008).
Sonochemical Decomposition
- The decomposition of dibenzothiophene by sonication in aqueous solutions was studied, indicating a first-order reaction kinetics. Hydroxydibenzothiophenes were identified as intermediates (Kim, Huang, & Chiu, 2001).
Selective Estrogen Receptor Modulators
- The role of 2-arylbenzothiophene core modifications in raloxifene, a selective estrogen receptor modulator, has been explored. This research is significant in developing treatments for postmenopausal osteoporosis (Grese et al., 1997).
Metabolism and Carcinogenic Activity
- Studies on the metabolism of dibenzothiophene in rats, producing 1-hydroxydibenzothiophene-5:5-dioxide, shed light on its similarity to certain carcinogenic compounds (Ambaye, Panse, & Tilak, 1961).
Mutagenic Activities
- The mutagenic activities of hydroxy-substituted carbazoles and dibenzothiophenes, including hydroxydibenzothiophenes, were assessed using the CHO/HGPRT assay, offering insights into their toxicological properties (Rasmussen, Booth, Lee, & Castle, 1991).
Biocatalytic Desulfurization of Fossil Fuels
- Rhodococcus sp. strain IGTS8 has been studied for its ability to convert DBT to 2-hydroxybiphenyl, releasing inorganic sulfur. This finding has implications for biocatalytic desulfurization of petroleum fractions (Gray et al., 1996).
Environmental and Biochemical Implications
- Various studies explore the environmental and biochemical implications of DBT and its derivatives, including their role in microbial desulfurization, their stability and decomposition, and their transformation in chemical reactions (Ohshiro, Hine, & Izumi, 1994); (Adak & Begley, 2016); (Kumar, Singh, & Singh, 2020).
Mechanism of Action
Target of Action
It’s known that certain bacteria, such as the strain a 11 isolated from eri-11, can degrade this compound . This suggests that the enzymes produced by these bacteria could be potential targets.
Biochemical Pathways
The degradation of 2-Hydroxydibenzothiophene (also known as Dibenzothiophene-2-ol) involves several biochemical pathways. The compound is degraded by certain bacteria, such as the strain A 11, beyond the metabolite 3-hydroxy-2-formylbenzothiophene (HFBT), a commonly detected metabolite of the Kodama pathway for DBT metabolism . The compound 2-mercaptobenzoic acid is an intermediate formed on HFBT degradation by A 11 .
Pharmacokinetics
It’s known that the compound can be degraded by certain bacteria, suggesting that it may be metabolized in environments where these bacteria are present .
Result of Action
The degradation of this compound by certain bacteria results in the formation of several metabolites, including 3-hydroxy-2-formylbenzothiophene (HFBT) and 2-mercaptobenzoic acid . These metabolites may have different properties and effects compared to the original compound.
Action Environment
The action of this compound is influenced by environmental factors, particularly the presence of certain bacteria capable of degrading the compound . The degradation process can occur in environments where these bacteria are present, such as in soil contaminated with crude oil .
Biochemical Analysis
Biochemical Properties
It is known that dibenzothiophene, the parent compound of 2-Hydroxydibenzothiophene, can be degraded by certain bacteria . The degradation process involves several enzymes and produces various metabolites
Cellular Effects
Studies have shown that dibenzothiophene and its derivatives can affect proteins, nucleic acids, and lipids
Molecular Mechanism
A study on a similar compound, dibenzothiophene, suggests that it undergoes oxidation to produce distinct oxidation products
Properties
IUPAC Name |
dibenzothiophen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIQGLJEEKGMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176980 | |
Record name | 2-Hydroxydibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22439-65-2 | |
Record name | 2-Hydroxydibenzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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